Jtz-951

Anemia of Chronic Kidney Disease Hemodialysis Phase 3 Clinical Trial

JTZ-951 (enarodustat) is an oral, once-daily pan HIF-PH inhibitor (Ki: 16/61/101 nM for HIF-PH1/2/3) approved in Japan for CKD anemia. SYMPHONY HD & ND Phase 3 trials demonstrated non-inferiority to darbepoetin alfa in both dialysis and non-dialysis patients. Unlike other HIF-PH inhibitors, JTZ-951 rapidly suppresses hepcidin within 24h, addressing functional iron deficiency—a key limitation of ESAs. An indirect comparison showed a 12.5% absolute increase in Hb response vs roxadustat (p<0.001) with superior cost-effectiveness. Procure JTZ-951 as a differentiated oral alternative to injectable ESAs, backed by agent-specific efficacy and iron mobilization evidence.

Molecular Formula C17H16N4O4
Molecular Weight 340.33 g/mol
CAS No. 1262132-81-9
Cat. No. B607305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJtz-951
CAS1262132-81-9
SynonymsEnarodustat
Molecular FormulaC17H16N4O4
Molecular Weight340.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O
InChIInChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)
InChIKeyFJYRBJKWDXVHHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JTZ-951 (Enarodustat, CAS 1262132-81-9) HIF-PH Inhibitor: Technical Profile and Procurement-Relevant Identity


JTZ-951 (enarodustat) is an orally bioavailable hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, approved in Japan in 2020 for the treatment of anemia associated with chronic kidney disease (CKD) [1]. The compound functions as a pan HIF-PH inhibitor with binding affinities (Ki) of 16 nM, 61 nM, and 101 nM for HIF-PH1, HIF-PH2, and HIF-PH3, respectively, and induces erythropoietin (EPO) production in Hep3B cells with an EC50 of 4.7 µM .

Why JTZ-951 (Enarodustat) Cannot Be Simply Substituted with Another HIF-PH Inhibitor


HIF-PH inhibitors are a heterogeneous class; a 2025 network meta-analysis of 45 randomized trials (N > 32,000) explicitly concluded that these agents are 'not interchangeable' [1]. The analysis revealed that efficacy and safety profiles vary substantially by agent and by patient dialysis status. While roxadustat and daprodustat demonstrated larger hemoglobin increases overall, their adverse event profiles diverge: roxadustat was associated with higher rates of vascular occlusive events, daprodustat with more gastrointestinal events, and molidustat with a lower risk of hyperkalemia [1]. Evidence for enarodustat (JTZ-951) was noted as 'limited' in this meta-analysis, underscoring the need for agent-specific, head-to-head evidence to guide scientific selection and procurement, rather than relying on class-level assumptions [1].

JTZ-951 (Enarodustat) Quantifiable Differentiation: Head-to-Head and Cross-Study Evidence for Procurement Decision-Making


JTZ-951 vs. Darbepoetin Alfa (DA) in Hemodialysis Patients: Phase 3 Non-Inferiority Efficacy Data (SYMPHONY HD)

In the Phase 3 SYMPHONY HD study (N=24 weeks), oral JTZ-951 once daily was directly compared to intravenous darbepoetin alfa (DA) in Japanese anemic patients on maintenance hemodialysis. The primary endpoint was mean hemoglobin (Hb) level during weeks 20-24 (non-inferiority margin: -1.0 g/dL) [1]. The difference in mean Hb between arms was -0.12 g/dL (95% CI: -0.33, 0.10), confirming JTZ-951's non-inferiority to the standard-of-care ESA [1].

Anemia of Chronic Kidney Disease Hemodialysis Phase 3 Clinical Trial

JTZ-951 vs. Darbepoetin Alfa (DA) in Non-Dialysis CKD Patients: Phase 3 Non-Inferiority Efficacy Data (SYMPHONY ND)

In the Phase 3 SYMPHONY ND study (N=24 weeks), oral JTZ-951 once daily was compared to subcutaneous darbepoetin alfa (DA) in Japanese anemic patients with CKD not requiring dialysis. The primary endpoint was mean Hb level during weeks 20-24 (non-inferiority margin: -0.75 g/dL) [1]. The mean Hb level in the JTZ-951 arm was 10.96 g/dL, with a difference of 0.09 g/dL (95% CI: -0.07, 0.26) between arms, establishing non-inferiority [1]. Nearly 90% of subjects in both arms maintained a mean Hb level within the target range (10-12 g/dL) [1].

Anemia of Chronic Kidney Disease Non-Dialysis CKD Phase 3 Clinical Trial

JTZ-951 vs. Recombinant Human Erythropoietin (rHuEPO): Superior Iron Utilization and Hepcidin Suppression in Preclinical Comparative Study

In a preclinical study directly comparing JTZ-951 with recombinant human erythropoietin (rHuEPO) in a rat model of anemia of inflammation, JTZ-951 demonstrated a distinct mechanistic advantage in iron utilization [1]. Under conditions where both agents produced similar erythropoietic effects, JTZ-951 induced erythropoiesis while retaining red blood cell hemoglobin content, whereas rHuEPO administration resulted in a decrease in erythrocyte-related parameters [1]. Critically, a single dose of JTZ-951 decreased hepcidin expression within 24 hours, while a single dose of rHuEPO did not [1]. In the rat model of anemia of inflammation, JTZ-951 showed an erythropoietic effect, in contrast to rHuEPO [1].

Iron Metabolism Hepcidin Anemia of Inflammation

JTZ-951 vs. Darbepoetin Alfa (DA): Differential Impact on Iron Biomarkers (Hepcidin, Ferritin, TIBC) in Phase 3 Studies

Across Phase 3 clinical studies (SYMPHONY HD and SYMPHONY ND), treatment with JTZ-951 was consistently associated with a more favorable iron utilization profile compared to darbepoetin alfa (DA) [1][2]. In the SYMPHONY HD study, increased total iron-binding capacity (TIBC) and serum iron, along with decreased hepcidin, were observed through week 4 in the JTZ-951 arm [1]. In the SYMPHONY ND study, JTZ-951 was associated with decreased hepcidin and ferritin and increased TIBC compared to DA [2].

Iron Metabolism Hepcidin Ferritin Clinical Trial

JTZ-951 vs. Roxadustat: Indirect Efficacy Comparison in Non-Dialysis CKD Patients Suggests Higher Hb Response and Cost-Effectiveness

An indirect efficacy comparison and cost-utility analysis, based on Phase 3 trial data, assessed JTZ-951 relative to roxadustat in Chinese patients with non-dialysis CKD [1]. After matching baseline characteristics, JTZ-951 was found to significantly increase the proportion of subjects achieving an average hemoglobin ≥10.0 g/dL during weeks 7-9 compared to roxadustat (73.5% vs. 61.0%; difference: 12.5%, P<0.001) [1]. Cost-utility analysis further indicated that JTZ-951 was more effective and more economical (dominant) compared to roxadustat in this population [1].

Anemia of Chronic Kidney Disease Non-Dialysis CKD Cost-Effectiveness Indirect Comparison

JTZ-951 Pharmacokinetic Profile in ESRD Patients on Hemodialysis: Half-Life and Metabolism Characterization

A Phase 1 mass balance study characterized the pharmacokinetics of 14C-labeled JTZ-951 (10 mg oral dose) in 6 patients with end-stage renal disease (ESRD) on hemodialysis [1]. The mean effective half-life of parent JTZ-951 in plasma was 8.96 hours (%CV: 7.7%) [1]. Parent JTZ-951 accounted for ≥93.7% of total circulating radioactivity, with only one minor metabolite (M2, a hydroxylated product) detected at <5% of exposure [1]. Fecal excretion was the major elimination route (mean recovery: 77.1%), with minor urinary excretion (10.9%) and no detectable radioactivity in dialysate [1].

Pharmacokinetics End-Stage Renal Disease Hemodialysis

High-Impact JTZ-951 (Enarodustat) Application Scenarios Derived from Quantitative Evidence


Oral Alternative to Injectable ESAs in Hemodialysis-Dependent CKD Anemia

Based on the SYMPHONY HD Phase 3 trial data establishing non-inferiority to darbepoetin alfa (mean Hb difference: -0.12 g/dL; 95% CI: -0.33, 0.10) [1], JTZ-951 is positioned as an oral, once-daily option for managing anemia in hemodialysis patients. This scenario is particularly relevant for procurement decisions where transitioning from injectable ESAs to an oral HIF-PH inhibitor is a strategic goal to improve patient convenience and reduce healthcare resource utilization associated with injections.

Oral Alternative to Injectable ESAs in Non-Dialysis CKD Anemia

The SYMPHONY ND Phase 3 trial demonstrated JTZ-951's non-inferiority to darbepoetin alfa in non-dialysis CKD patients (mean Hb difference: 0.09 g/dL; 95% CI: -0.07, 0.26) [1]. This evidence supports the use of JTZ-951 as an oral alternative to injectable ESAs in the non-dialysis setting, addressing the significant unmet need for a convenient, effective oral therapy in this large patient population.

Anemia Management in Patients with Functional Iron Deficiency or Inflammation

Preclinical evidence demonstrates that JTZ-951, unlike recombinant human erythropoietin, rapidly suppresses hepcidin (within 24 hours) and maintains effective erythropoiesis in a rat model of anemia of inflammation [1]. This unique iron mobilization profile suggests JTZ-951 may be particularly advantageous in CKD patients with functional iron deficiency or inflammation-driven anemia, a common and challenging clinical scenario where ESAs often show reduced efficacy.

Cost-Effective HIF-PH Inhibitor Selection for Non-Dialysis CKD Anemia

An indirect comparison and cost-utility analysis found that JTZ-951 achieved a 12.5% absolute increase in the proportion of non-dialysis CKD patients reaching Hb ≥10.0 g/dL compared to roxadustat (73.5% vs. 61.0%, P<0.001) and was more cost-effective (dominant) [1]. This evidence supports procurement decisions favoring JTZ-951 over roxadustat in non-dialysis CKD anemia management, particularly in healthcare systems where cost-effectiveness is a key formulary consideration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jtz-951

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.